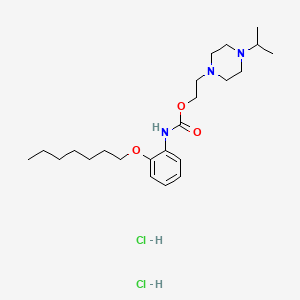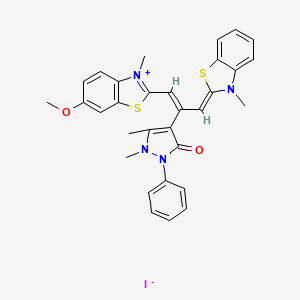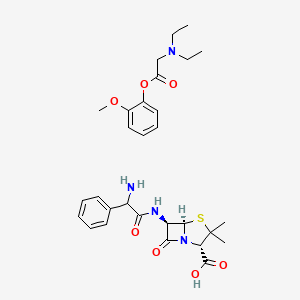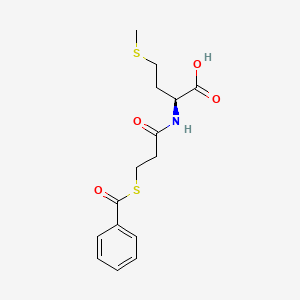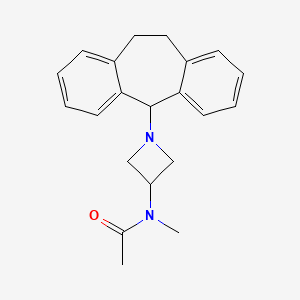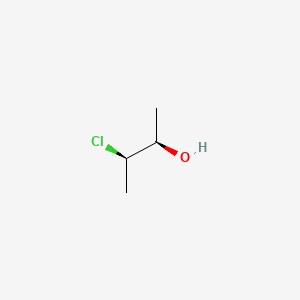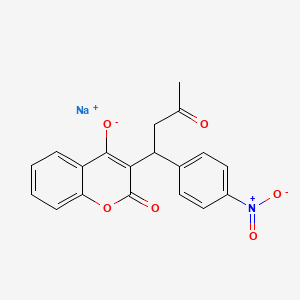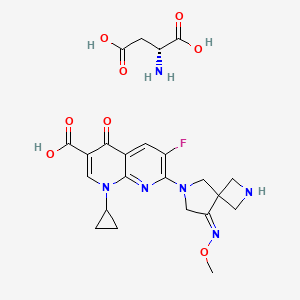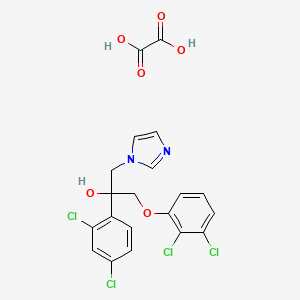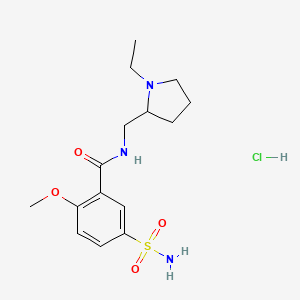
Sulpiride hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sulpiride hydrochloride is a selective dopamine D2 receptor antagonist primarily used in the treatment of schizophrenia and other psychotic disorders . It belongs to the benzamide class of antipsychotic drugs and is known for its efficacy in treating both positive and negative symptoms of schizophrenia . This compound is also used in the management of depression, anxiety, and vertigo .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of sulpiride hydrochloride involves several steps, starting from the basic benzamide structureThe reaction conditions typically involve the use of solvents like acetonitrile and buffers such as dihydrogen phosphate .
Industrial Production Methods
Industrial production of this compound often employs high-performance liquid chromatography (HPLC) for the purification and validation of the compound . The process ensures the removal of impurities and degradation products, resulting in a high-purity final product.
Chemical Reactions Analysis
Types of Reactions
Sulpiride hydrochloride undergoes various chemical reactions, including:
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include acetyl acetone, formaldehyde, and various acids and bases . The conditions often involve specific pH levels and temperatures to ensure optimal reaction rates.
Major Products Formed
The major products formed from these reactions include various derivatives of sulpiride, which can be used for further pharmacological studies .
Scientific Research Applications
Sulpiride hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying dopamine receptor interactions.
Biology: Employed in studies involving neurotransmitter pathways and receptor binding.
Medicine: Extensively used in clinical trials for the treatment of schizophrenia, depression, and anxiety.
Industry: Utilized in the development of new antipsychotic drugs and formulations.
Mechanism of Action
Sulpiride hydrochloride exerts its effects by selectively antagonizing dopamine D2 and D3 receptors . This action helps in balancing the levels of dopamine in the brain, thereby alleviating symptoms of psychosis and other mental health disorders . The molecular targets include the Asp-119 and Phe-417 amino acid residues of the D3 receptor .
Comparison with Similar Compounds
Similar Compounds
Amisulpride: Another benzamide antipsychotic with similar dopamine receptor antagonism.
Sultopride: Shares a similar mechanism of action but differs in its pharmacokinetic profile.
Uniqueness of Sulpiride Hydrochloride
This compound is unique in its selective action on dopamine D2 receptors, which makes it particularly effective in treating the negative symptoms of schizophrenia . Its pharmacological profile also allows for a lower incidence of side effects compared to other antipsychotics .
Properties
CAS No. |
23694-14-6 |
|---|---|
Molecular Formula |
C15H24ClN3O4S |
Molecular Weight |
377.9 g/mol |
IUPAC Name |
N-[(1-ethylpyrrolidin-2-yl)methyl]-2-methoxy-5-sulfamoylbenzamide;hydrochloride |
InChI |
InChI=1S/C15H23N3O4S.ClH/c1-3-18-8-4-5-11(18)10-17-15(19)13-9-12(23(16,20)21)6-7-14(13)22-2;/h6-7,9,11H,3-5,8,10H2,1-2H3,(H,17,19)(H2,16,20,21);1H |
InChI Key |
PFHZICSPLHQCDZ-UHFFFAOYSA-N |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=C(C=CC(=C2)S(=O)(=O)N)OC.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Disodium 3-[(2-{[2-(2-carboxylatoethoxy)ethyl]amino}ethyl)amino]propanoate](/img/structure/B12752023.png)
